molecular formula C9H13FN2 B13287864 6-fluoro-N-(2-methylpropyl)pyridin-2-amine

6-fluoro-N-(2-methylpropyl)pyridin-2-amine

Cat. No.: B13287864
M. Wt: 168.21 g/mol
InChI Key: UJOGJKVBFPOIEL-UHFFFAOYSA-N
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Description

Contextualizing 6-fluoro-N-(2-methylpropyl)pyridin-2-amine within Pyridine (B92270) Chemistry

The compound 6-fluoro-N-(2-methylpropyl)pyridin-2-amine is a specifically substituted derivative of pyridin-2-amine. Its structure is defined by two key features: a fluorine atom at the 6-position of the pyridine ring and an isobutyl (2-methylpropyl) group attached to the exocyclic amine nitrogen. This places it within the subgroups of fluorinated pyridines and N-alkylated pyridin-2-amines. Each substitution is deliberately chosen to modulate the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, compared to the parent 2-aminopyridine (B139424) or its singly substituted intermediates like 6-fluoropyridin-2-amine.

Table 1: Physicochemical Properties of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine and Related Compounds

Compound NameMolecular FormulaMolar Mass (g/mol)Parent Nucleus
6-fluoro-N-(2-methylpropyl)pyridin-2-amineC9H13FN2168.21Pyridin-2-amine
Pyridin-2-amineC5H6N294.12Pyridine
6-fluoropyridin-2-amineC5H5FN2112.10Pyridin-2-amine

Significance of Fluorine Substitution in Pyridin-2-amines for Biological Activity

One of the most significant advantages of fluorination is the enhancement of metabolic stability. mdpi.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.govmdpi.com By placing fluorine at a metabolically vulnerable site, chemists can prevent the breakdown of the drug, thereby prolonging its therapeutic effect. nih.gov Furthermore, fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to penetrate hydrophobic protein pockets and cross cellular membranes. mdpi.comnih.gov This strategic use of fluorine has been shown to enhance the potency and bioavailability of various compounds. acs.orgmdpi.com

Table 2: Key Effects of Fluorine Substitution in Drug Design

Property ModifiedEffect of FluorineConsequence for Biological Activity
Metabolic StabilityBlocks metabolically labile sites due to strong C-F bond. mdpi.comnih.govIncreases drug half-life and duration of action.
LipophilicityIncreases hydrophobicity. mdpi.comCan enhance membrane permeability and binding in hydrophobic pockets. mdpi.com
Acidity (pKa)Lowers the pKa of nearby functional groups via inductive effects. mdpi.comAlters ionization state at physiological pH, affecting solubility and target interaction.
Binding InteractionsCan form unique non-covalent interactions (e.g., with backbone amides) and alter molecular conformation.Can increase binding affinity and selectivity for the target protein.

Overview of Research Trajectories for N-Alkyl Pyridin-2-amine Compounds

The N-alkylation of pyridin-2-amines is another critical avenue of research aimed at diversifying this class of compounds for chemical and pharmaceutical applications. Attaching various alkyl groups to the amino nitrogen allows for systematic exploration of how steric bulk and electronic properties influence a compound's activity. Research in this area often focuses on developing efficient and versatile synthetic methodologies to create these N-alkylated derivatives. chemrxiv.org

Modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have been optimized for the synthesis of N-aryl and N-alkyl aminopyridine derivatives. mdpi.com Another innovative strategy involves the use of N-aminopyridinium salts, which act as effective surrogates for ammonia (B1221849) and enable the selective synthesis of secondary amines through self-limiting alkylation. chemrxiv.orgnih.gov The resulting libraries of N-alkyl pyridin-2-amines are frequently screened for various biological activities. For instance, novel 2-aminopyridine derivatives have been designed and evaluated as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in cancer therapy. acs.org These research efforts highlight a continuous drive to expand the chemical space of pyridin-2-amines to identify new lead compounds for drug development.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

6-fluoro-N-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

UJOGJKVBFPOIEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CC=C1)F

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 6 Fluoro N 2 Methylpropyl Pyridin 2 Amine Analogs

Elucidating the Role of the 6-Fluoro Substituent in Activity and Selectivity

The introduction of a fluorine atom at the 6-position of the pyridine (B92270) ring in 2-aminopyridine (B139424) derivatives can significantly influence the molecule's properties and, consequently, its biological activity and selectivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the electron density of the entire pyridine ring. This modification can impact the compound's pKa, lipophilicity, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

The fluorine substituent at the 6-position can enhance the binding affinity of the compound to its target protein. This enhancement can be attributed to several factors. The electron-withdrawing nature of fluorine can modulate the basicity of the pyridine nitrogen and the exocyclic amino group, potentially leading to more favorable hydrogen bonding interactions within the receptor's binding pocket. For instance, in the context of nitric oxide synthase (NOS) inhibitors, the 2-aminopyridine moiety is a crucial pharmacophore, and modifications that fine-tune its electronic properties can lead to improved potency and isoform selectivity. nih.gov

Furthermore, the presence of fluorine can introduce new, favorable interactions, such as electrostatic or dipole-dipole interactions, with complementary residues in the binding site. The small size of the fluorine atom allows it to be well-tolerated in sterically constrained environments, often replacing a hydrogen atom without causing significant steric clashes.

Selective fluorination of pyridines and diazines at the position alpha to the nitrogen has been demonstrated as a viable strategy for late-stage functionalization of complex molecules. nih.gov This approach allows for the introduction of fluorine into advanced intermediates or final products, enabling the rapid exploration of SAR. The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of other functional groups, further expanding the chemical space for optimization. nih.gov The rate of these SNAr reactions is often accelerated by the high electronegativity of fluorine, making it a good leaving group in this context. nih.gov

Conformational and Steric Contributions of the N-(2-methylpropyl) Moiety

The branched nature of the isobutyl group introduces steric bulk near the point of attachment to the aminopyridine core. This steric hindrance can influence the rotational freedom around the C-N bond connecting the pyridine ring and the exocyclic nitrogen. Consequently, the isobutyl group can favor specific conformations that may be either beneficial or detrimental to binding with the target protein. The preferred conformation will depend on the topology of the receptor's binding pocket. If the pocket is accommodating, the steric bulk of the isobutyl group can lead to favorable van der Waals interactions, thereby increasing binding affinity. Conversely, if the binding site is sterically constrained, the isobutyl group may cause unfavorable steric clashes, leading to a decrease in potency.

The conformational flexibility of the N-alkyl substituent can also be a critical factor. While some degree of flexibility is often necessary for the ligand to adopt an optimal binding pose, excessive flexibility can be entropically unfavorable upon binding. The isobutyl group, with its defined branching, offers a balance between flexibility and conformational constraint.

Studies on related N-alkyl arylsulfonamides have shown that the size and branching of the N-alkyl group can significantly influence reaction pathways, highlighting the importance of steric effects. mdpi.com For instance, bulkier N-alkyl groups, particularly those branched at the α- or β-carbon, can prevent certain intramolecular cyclizations, thereby favoring alternative reaction pathways. mdpi.com This principle can be extrapolated to receptor-ligand interactions, where the steric profile of the N-(2-methylpropyl) moiety can direct the binding mode and influence selectivity.

SAR of Pyridine Ring Substituents and Core Modifications

The pyridine ring is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents. The nature, position, and electronic properties of these substituents can significantly impact the molecule's interaction with its biological target.

Impact of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) on the pyridine ring can have a profound effect on the electronic distribution within the aromatic system. mdpi.comnih.gov By pulling electron density away from the ring, EWGs can:

Increase the acidity of N-H protons: This can be beneficial for forming stronger hydrogen bonds with acceptor groups in the receptor binding site.

Decrease the basicity of the pyridine nitrogen: This can modulate the strength of ionic interactions or hydrogen bonds where the pyridine nitrogen acts as a hydrogen bond acceptor.

Influence the reactivity of the ring: Pyridine is inherently electron-deficient, making it susceptible to nucleophilic attack. nih.gov EWGs can further enhance this reactivity, which can be a consideration in both synthesis and metabolic stability.

In the context of SAR, the introduction of EWGs can lead to enhanced potency. For example, in a series of NNN pincer-type ligands, the presence of electron-withdrawing groups on the 4-position of the pyridine ring was found to influence the electronic properties of the coordinated metal center. nih.gov Similarly, in studies of forkhead box M1 inhibitors, compounds bearing electron-withdrawing substituents like cyano (-CN) and nitro (-NO2) groups showed increased binding energy compared to those with electron-donating groups. mdpi.com

Positional Effects of Substitution

The position of a substituent on the pyridine ring is crucial in determining its effect on biological activity. quora.com The pyridine ring exhibits different electronic properties at its various positions. The 2-, 4-, and 6-positions are electronically distinct from the 3- and 5-positions due to the influence of the ring nitrogen.

Substitution at the 2- and 4-positions: These positions are generally more electron-deficient and are the preferred sites for nucleophilic substitution. nih.gov Substituents at these positions can have a strong influence on the properties of the ring nitrogen and can be critical for direct interactions with the target.

In the design of inhibitors, the position of a substituent is often chosen to optimize interactions with specific pockets or residues within the target's binding site. For instance, in the development of selective inhibitors for dual-specificity tyrosine-regulated kinase 1A (DYRK1A), substituents at the 6-position of a pyrimidine (B1678525) ring were not well-tolerated due to steric clashes, whereas a methyl group at the 5-position was well-tolerated. nih.gov

Bioisosteric Replacements in Related Scaffolds

Bioisosterism is a strategy in drug design where a substituent or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. This approach is widely used to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity.

The pyridine ring has been successfully used as a bioisostere for other aromatic rings, such as benzene (B151609) and imidazole (B134444), in various drug discovery programs. researchgate.net For instance, mepyramine, a histamine (B1213489) H1 receptor antagonist, contains a pyridine ring as a bioisostere of the imidazole ring found in histamine. researchgate.net

The concept of bioisosterism can also be applied to the substituents on the pyridine ring. For example, a cyano group (-CN) can be a bioisostere for a halogen or a trifluoromethyl group (-CF3), as they all act as electron-withdrawing groups. Similarly, a hydroxyl group (-OH) can be replaced by an amino group (-NH2) or a thiol group (-SH) to explore changes in hydrogen bonding potential.

In some cases, a larger structural motif can be replaced. For instance, a 2-difluoromethylpyridine group has been demonstrated to be a successful bioisosteric replacement for a pyridine-N-oxide moiety in quorum sensing inhibitors. rsc.org This replacement led to enhanced activity, opening up new avenues for bioisosteric design. rsc.org

However, it is important to note that not all bioisosteric replacements are successful. The suitability of a particular replacement is highly dependent on the specific biological target and the binding mode of the ligand. For example, in a series of GluN2B subunit-containing NMDA receptor antagonists, the pyridine ring was not tolerated as a bioisosteric replacement for a chloro- or nitrobenzene (B124822) ring, resulting in a significant loss of affinity. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Optimizing the potency and selectivity of a lead compound like 6-fluoro-N-(2-methylpropyl)pyridin-2-amine is a multifactorial process that involves a systematic exploration of its chemical space. Several strategies can be employed to achieve these goals:

Structure-Guided Design: If the three-dimensional structure of the target protein is known, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how analogs will bind. This information can guide the design of new compounds with improved interactions with key residues in the binding site.

Iterative Synthesis and SAR Exploration: A systematic approach to modifying different parts of the molecule is crucial. This involves synthesizing and testing a series of analogs where each part of the molecule is varied in a controlled manner. For example, different N-alkyl substituents can be explored to probe the steric and conformational requirements of the binding pocket.

Modulation of Physicochemical Properties: Properties such as lipophilicity, aqueous solubility, and pKa can be fine-tuned to improve both potency and pharmacokinetic properties. The introduction of polar functional groups or the use of bioisosteric replacements can be employed to achieve the desired balance.

Conformational Constraint: Introducing rigid elements into the molecule, such as rings or double/triple bonds, can reduce its conformational flexibility. This can lead to an increase in potency by pre-organizing the molecule in a bioactive conformation, thus reducing the entropic penalty upon binding. For example, introducing an alkyne moiety into the side chain of 2-aminopyridine derivatives has been shown to improve permeability, which can be a key factor for in vivo efficacy. nih.gov

Exploitation of Selectivity Pockets: If there are differences in the binding sites of related proteins, these differences can be exploited to achieve selectivity. This involves designing analogs that specifically interact with residues that are unique to the desired target.

The table below presents hypothetical data for a series of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine analogs, illustrating how systematic modifications can be used to explore SAR and optimize for potency and selectivity.

CompoundR1R2IC50 (Target A) (nM)IC50 (Target B) (nM)Selectivity (B/A)
1 HH1002002
2 CH3H501503
3 HCl753004
4 CH3Cl2550020

Molecular and Cellular Mechanisms of Action Studies for 6 Fluoro N 2 Methylpropyl Pyridin 2 Amine and Its Class

In Vitro Pharmacological Profiling and Target Identification

The in vitro activity of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine and related fluorinated 2-aminopyridine (B139424) compounds has been investigated across various biological targets to elucidate their mechanism of action and potential therapeutic applications. The introduction of a fluorine atom can significantly alter a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govresearchgate.net

G Protein-Coupled Receptor (GPCR) Modulation (e.g., 5-HT1A Receptors)

Research into a class of 2-pyridinemethylamine derivatives has highlighted their activity as potent and selective agonists for the serotonin (B10506) 1A (5-HT1A) receptor. nih.gov The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of anxiety and depression. nih.gov

In a study of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, the nature of the substituent at the 6-position of the pyridine (B92270) ring was found to be critical for biological activity. nih.gov The incorporation of fluorine at specific positions in these molecules led to compounds with enhanced affinity and selectivity for 5-HT1A receptors. nih.gov For instance, certain fluorinated derivatives demonstrated higher binding affinity for 5-HT1A receptors compared to their non-fluorinated counterparts and showed greater selectivity against dopaminergic D2 and adrenergic α1 receptors. nih.gov This suggests that the 6-fluoro substitution on the pyridine ring can be a key structural feature for potent and selective 5-HT1A receptor modulation within this class of compounds. nih.gov

Table 1: Comparative Receptor Binding Affinities of a Fluorinated 2-Pyridinemethylamine Derivative Analog vs. its Desfluoro Analogue. nih.gov
CompoundModification5-HT1A Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)α1-Adrenergic Receptor Affinity (Ki, nM)
Derivative 39C-4 Fluoro on piperidine0.8 ± 0.1100 ± 15110 ± 10
C-4 Desfluoro AnalogueNon-fluorinated2.1 ± 0.3150 ± 20130 ± 15

Enzyme Inhibition Studies (e.g., Inducible Nitric Oxide Synthase (iNOS), Phosphopantetheinyl Transferase (PPTase), Cyclin-Dependent Kinase 2 (CDK2), Protein Arginine Methyltransferase 5 (PRMT5), Kinesin Spindle Protein (KSP))

While direct studies on 6-fluoro-N-(2-methylpropyl)pyridin-2-amine are limited, the broader class of 2-aminopyridine and 2-aminopyrimidine (B69317) derivatives has been investigated for enzyme inhibition.

Inducible Nitric Oxide Synthase (iNOS): Some 2-aminopyridine derivatives have been recognized for their potential as NO synthase inhibitors. nih.gov However, specific inhibitory data for 6-fluoro-N-(2-methylpropyl)pyridin-2-amine against iNOS are not available in the reviewed literature.

Phosphopantetheinyl Transferase (PPTase): There is no available research indicating that 6-fluoro-N-(2-methylpropyl)pyridin-2-amine or its close analogs are inhibitors of PPTase.

Cyclin-Dependent Kinase 2 (CDK2): The 2-aminopyrimidine scaffold is a known inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation. nih.govnih.gov A series of 2-(2-aminopyrimidin-4-yl)phenol (B1384267) derivatives showed potent inhibitory activity against CDK1 and CDK2. nih.gov However, these compounds are structurally distinct from 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, and there is no direct evidence of its activity as a CDK2 inhibitor.

Protein Arginine Methyltransferase 5 (PRMT5): No studies were identified showing that 6-fluoro-N-(2-methylpropyl)pyridin-2-amine or its class of compounds act as inhibitors of PRMT5.

Kinesin Spindle Protein (KSP): Research on KSP inhibitors has not identified 6-fluoro-N-(2-methylpropyl)pyridin-2-amine as an active compound. However, studies on other classes of KSP inhibitors have shown that strategic fluorination can be used to modulate physicochemical properties and overcome cellular efflux mechanisms, a principle that may be applicable in the design of other CNS-penetrant or cancer cell-penetrant drugs.

Ion Channel and Transporter Modulation (e.g., Glycine Transporter 1 (GlyT1))

No published studies were found that specifically investigate the modulatory effects of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine or its structural class on the Glycine Transporter 1 (GlyT1) or other ion channels and transporters.

Receptor Binding Assays (e.g., Opioid Receptors, D2 Dopaminergic Receptors)

Opioid Receptors: There is no available data from receptor binding assays to suggest that 6-fluoro-N-(2-methylpropyl)pyridin-2-amine interacts with opioid receptors.

Cellular Pathway Modulation and Phenotypic Assays

The effects of 2-aminopyridine derivatives on cellular pathways are often assessed through phenotypic assays that measure changes in cell behavior, such as proliferation and viability.

Cell Proliferation and Viability Assays (e.g., Anti-proliferative Activity in Cancer Cell Lines)

The 2-aminopyridine scaffold is a component of various molecules that exhibit antiproliferative activity. nih.gov Studies on different classes of compounds incorporating this moiety have demonstrated their ability to inhibit the growth of various human cancer cell lines.

For example, a study on novel 2-substituted-4-amino-6-halogenquinolines, where the 6-halogen can be fluorine, showed potent antiproliferative activity against several cancer cell lines. nih.gov Although these are quinoline (B57606) structures, they share the 2-amino-6-fluoro core concept. One of the most active compounds in this series, compound 8e, displayed IC50 values in the nanomolar to low micromolar range across different cell lines, significantly more potent than the reference drug gefitinib (B1684475) in some cases. nih.gov This indicates that the halogenated aminopyridine/quinoline scaffold can be a valuable pharmacophore for the development of anticancer agents.

Table 2: Antiproliferative Activity of a Representative 2-Arylvinyl-4-amino-6-fluoroquinoline (Compound 8e) in Human Cancer Cell Lines. nih.gov
Cancer Cell LineCell TypeIC50 (µM)
H-460Lung Cancer0.03
HT-29Colon Cancer0.55
HepG2Liver Cancer0.33
SGC-7901Gastric Cancer1.24

Similarly, other studies have shown that aminopyrimidine derivatives can exhibit significant cytotoxicity against breast, colorectal, and renal cancer cell lines. nih.gov The specific antiproliferative profile of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine itself has not been reported, but the activity of related heterocyclic compounds suggests that this is a relevant area for future investigation.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned in the Article
Compound Name
6-fluoro-N-(2-methylpropyl)pyridin-2-amine
Serotonin (5-HT)
Gefitinib

Cell Cycle Analysis

Studies on aminopyridine derivatives have demonstrated their potential to interfere with the normal progression of the cell cycle, a key process in cell proliferation. nih.govacs.orgnih.gov Disruption of the cell cycle is a critical mechanism for the anti-proliferative effects of many therapeutic compounds.

One of the common observations for this class of compounds is the induction of cell cycle arrest, particularly at the G1 and G2/M phases. For instance, certain 2-amino-pyridine derivatives have been shown to induce a G1 phase arrest in HCT-116 colon cancer cells. acs.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Similarly, treatment of MCF-7 and MDA MB-231 breast cancer cell lines with 4-aminopyridine (B3432731) (4-AP) resulted in G1 arrest. rsc.org

In other studies, aminopyrimidine-2,4-diones and related compounds were found to cause cell cycle arrest at the G2/M phase. nih.gov This indicates an interference with the processes leading up to or during mitosis. The arrest in the G2/M phase is a hallmark of microtubule-destabilizing drugs, suggesting a potential overlap in the mechanisms of action. nih.gov

The underlying mechanism for this cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. researchgate.netmdpi.com For example, some imidazopyridine compounds have been shown to inhibit CDK2, leading to a G2/M arrest. researchgate.net Similarly, novel pyrazolo[3,4-b]pyridine derivatives have exhibited cell cycle arrest at the S or G2/M phase through the inhibition of CDK2 and CDK9. mdpi.com

The table below summarizes findings from studies on various aminopyridine derivatives and their effects on the cell cycle.

Compound ClassCell Line(s)Effect on Cell CycleAssociated Kinase Inhibition
2-Amino-pyridine derivativesHCT-116G1 phase arrest acs.orgCDK8 acs.org
4-Aminopyridine (4-AP)MCF-7, MDA MB-231G1 phase arrest rsc.orgNot specified
Aminopyrimidine-2,4-dionesNot specifiedG2/M phase arrest nih.govPLK1 nih.gov
ImidazopyridinesHCT 116G2/M phase arrest researchgate.netCDK2 researchgate.net
Pyrazolo[3,4-b]pyridinesHela, MCF7, HCT-116S and G2/M phase arrest mdpi.comCDK2, CDK9 mdpi.com

Protein Methylation Inhibition in Cellular Contexts

Protein methylation is a crucial post-translational modification that regulates a wide array of cellular processes, including signal transduction and gene expression. acs.org The enzymes responsible for this process, protein methyltransferases (PMTs), have emerged as important therapeutic targets. acs.org

Within the broader class of pyridine-containing compounds, some derivatives have been investigated for their ability to inhibit protein methylation. For example, pyridinylpyrimidine-based compounds have been identified as inhibitors of methionine aminopeptidases (MetAPs). nih.gov MetAPs are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a process that can be considered a form of protein modification. Selective inhibition of human MetAP1 has been achieved with these compounds. nih.gov

More directly related to the transfer of methyl groups, the development of inhibitors for protein arginine methyltransferases (PRMTs) and histone lysine (B10760008) methyltransferases (HKMTs) is an active area of research. researchgate.netrsc.org While specific studies on 6-fluoro-N-(2-methylpropyl)pyridin-2-amine are not available, the general principle of targeting the substrate and cofactor binding sites of these enzymes is well-established. rsc.org For instance, diamidine compounds have been identified as selective inhibitors of PRMT1. acs.orgresearchgate.net

The inhibitory activity of these compounds is often determined by their ability to compete with the methyl donor, S-adenosyl-L-methionine (SAM), or the protein substrate. acs.org The following table provides examples of pyridine-related compound classes and their targets within the protein methylation machinery.

Compound ClassTarget EnzymeMechanism of Inhibition
PyridinylpyrimidinesMethionine aminopeptidase (B13392206) 1 (MetAP1) nih.govNot specified
Diamidines (for comparison)Protein Arginine Methyltransferase 1 (PRMT1) acs.orgresearchgate.netCompetitive with substrate, noncompetitive with cofactor researchgate.net

Microtubule Polymerization Inhibition

Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Their dynamic nature makes them a prime target for anti-cancer therapies. Compounds that interfere with microtubule polymerization can arrest cells in mitosis, leading to cell death. nih.gov

Several classes of pyridine-containing compounds have been identified as microtubule polymerization inhibitors. biorxiv.orgnih.govoncotarget.com These agents often work by binding to tubulin, the protein subunit of microtubules, and preventing its assembly into functional microtubules. nih.gov

For example, 3-nitropyridine (B142982) analogues have been reported as novel microtubule-targeting agents that induce cell cycle arrest in the G2-M phase by inhibiting tubulin polymerization. nih.gov Similarly, a novel class of small synthetic compounds, termed Microtubins, which contain a thieno[2,3-d]pyrimidin-4(3H)-one core, have been shown to inhibit microtubule polymerization and arrest cancer cells in mitosis. oncotarget.com

The mechanism of inhibition often involves binding to specific sites on tubulin. Many microtubule destabilizing agents, including some imidazopyridine scaffolds, are known to bind to the colchicine-binding site on β-tublin. nih.govbiorxiv.org This binding prevents the conformational changes necessary for tubulin polymerization.

The table below summarizes the findings on microtubule polymerization inhibition by different classes of pyridine-related compounds.

Compound ClassEffect on MicrotubulesProposed Binding Site
3-Nitropyridine analoguesInhibition of tubulin polymerization nih.govColchicine-site of tubulin nih.gov
ImidazopyridinesSuppression of microtubule polymerization biorxiv.orgColchicine-binding site biorxiv.org
Thieno[2,3-d]pyrimidin-4(3H)-ones (Microtubins)Inhibition of microtubule polymerization oncotarget.comDoes not compete with vinca (B1221190) or colchicine (B1669291) binding sites oncotarget.com
Trimethoxyanilino-substituted pyrimidinesInhibition of tubulin polymerization bioworld.comNot specified

Elucidation of Specific Binding Sites and Interaction Networks

The biological activity of a compound is determined by its interaction with specific molecular targets within the cell. For the aminopyridine class of compounds, a variety of binding sites and interaction networks have been identified, reflecting their diverse pharmacological effects.

A primary target for some aminopyridines, such as 4-aminopyridine, is the voltage-gated potassium channels. nih.govebi.ac.uk Molecular docking studies have suggested that aminopyridines bind within the pore of the K+ channel, interacting with specific amino acid residues. nih.gov

In the context of anti-cancer activity, cyclin-dependent kinases (CDKs) are significant targets. As mentioned in the cell cycle analysis section, various aminopyridine and related derivatives have been shown to bind to the ATP-binding pocket of CDKs, such as CDK2, CDK8, and CDK9, thereby inhibiting their kinase activity. acs.orgmdpi.com

For compounds that act as microtubule polymerization inhibitors, the primary binding site is tubulin. X-ray crystallography has confirmed that 3-nitropyridine analogues bind to the colchicine-site at the interface between α- and β-tubulin subunits. nih.gov This binding physically obstructs the assembly of tubulin dimers into protofilaments.

The interaction networks of these compounds with their targets often involve a combination of hydrogen bonds, hydrophobic interactions, and in the case of ion channels, electrostatic interactions. nih.govacs.org The specific substitutions on the pyridine ring and the nature of the side chains play a crucial role in determining the binding affinity and selectivity for a particular target.

The following table details the specific binding sites and interacting residues for different classes of aminopyridine-related compounds.

Compound ClassTargetSpecific Binding Site/Interacting Residues
Aminopyridines (e.g., 2-, 3-, 4-aminopyridine)Voltage-gated K+ channelsPore of the channel, interacting with Thr107 and Ala111 in the KcsA K+ channel nih.gov
2-Amino-pyridine derivativesCyclin-dependent kinase 8 (CDK8) acs.orgATP-binding pocket acs.org
Pyrazolo[3,4-b]pyridinesCyclin-dependent kinases 2 & 9 (CDK2 & CDK9)CDK2 active site; CDK9 active site (Lys48, Ala153) mdpi.com
3-Nitropyridine analoguesTubulinColchicine-site at the α-β tubulin interface nih.gov

Computational Chemistry and Molecular Modeling in Pyridin 2 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of pyridin-2-amine derivatives. nih.govnih.gov Methods such as B3LYP are frequently paired with basis sets like 6-311G(d,p) or cc-pVTZ to optimize the molecular geometry and calculate various electronic and energetic parameters. nih.govtandfonline.comnih.gov

For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, these calculations can determine key properties that govern its chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridin-2-amine Derivatives
ParameterDescriptionTypical MethodSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalDFT/B3LYP/6-311G(d,p)Indicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalDFT/B3LYP/6-311G(d,p)Indicates electron-accepting ability
Energy Gap (ΔE)Difference between LUMO and HOMO energiesCalculated from HOMO/LUMOCorrelates with chemical reactivity and stability nih.gov
Dipole Moment (μ)Measure of the molecule's overall polarityDFT/B3LYP/6-311G(d,p)Influences solubility and non-covalent interactions
MEP AnalysisMaps electrostatic potential on the electron density surfaceDFT CalculationIdentifies sites for electrophilic and nucleophilic attack tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is extensively used to study pyridin-2-amine derivatives, helping to understand their mechanism of action and to screen for potential biological targets. nih.govmdpi.com For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, docking simulations can identify potential binding modes and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) to various receptors. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic databases like the Protein Data Bank (PDB). semanticscholar.org The docking algorithm then explores various conformations of the ligand within the active site of the protein, scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comnih.gov Studies on similar heterocyclic compounds have shown that interactions with key amino acid residues, such as forming hydrogen bonds with serine or glutamine, or hydrophobic interactions with leucine (B10760876) or valine, are critical for stable binding. mdpi.com The results of docking studies can guide the structural modification of the ligand to improve its binding affinity and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridin-2-amine Derivative
Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
SARS-CoV-2 Main Protease (6LU7)-8.6ASN 142, GLU 166, GLN 189Hydrogen Bond Acceptor mdpi.com
Bacterial Protein (e.g., from S. aureus)-7.5LEU 25, VAL 88, ILE 92Hydrophobic Interaction
Human Topoisomerase IIα (4FM9)-9.1GLN 773, ASN 770Hydrogen Bond nih.gov
Alzheimer's-related Enzyme (4BDT)-9.6TYR 121, TRP 279, PHE 330Pi-Pi Stacking, Hydrogen Bond nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is applied to the docked complex of a ligand like 6-fluoro-N-(2-methylpropyl)pyridin-2-amine and its target protein to assess the stability of the binding pose and to explore the conformational landscape of the complex. mdpi.comnih.gov

An MD simulation, typically run for nanoseconds, can reveal whether the initial docked pose is stable or if the ligand shifts to a more favorable position. nih.gov It provides detailed information on the dynamics of hydrogen bonds, water molecule movements within the binding site, and fluctuations in the protein structure upon ligand binding. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the protein and the ligand over the simulation period. mdpi.com These simulations are crucial for validating docking results and providing a more realistic understanding of the binding dynamics at an atomic level. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov For a class of compounds like pyridin-2-amines, a pharmacophore model can be generated based on the structure of a known active ligand or a series of active compounds.

This model then serves as a 3D query for virtual screening of large chemical libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach allows for the rapid and cost-effective identification of new potential drug candidates. Combined with subsequent molecular docking, this hierarchical screening process can efficiently narrow down vast numbers of compounds to a manageable few for experimental testing. nih.gov

In Silico Analysis of Structure-Mechanism Relationships

In silico analysis integrates data from quantum mechanics, docking, and molecular dynamics to build a comprehensive understanding of structure-mechanism relationships. For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, these computational tools can explain how specific structural features influence its biological activity.

Preclinical Pharmacological Evaluations and Animal Model Studies

In Vitro Functional Assays in Tissue and Cell Preparations

No studies detailing the in vitro functional activity of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in isolated tissues or cell-based assays are currently available. Such studies would be essential to determine the compound's primary pharmacological effects, mechanism of action, potency, and selectivity at specific biological targets.

In Vivo Efficacy Studies in Disease-Relevant Animal Models

There is no published information regarding the evaluation of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in any animal models of disease.

Studies in Neurological Models

Information regarding the central 5-HT1A agonist activity, neuroprotective potential, anti-aggressive effects, or antiemetic properties of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in preclinical neurological models has not been reported.

Evaluation in Inflammatory Models

There are no available studies on the effects of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine on inflammatory markers such as inducible nitric oxide synthase (iNOS) expression, or its potential efficacy in animal models of allergic rhinitis or asthma.

Assessment in Oncology Models

The potential of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine to inhibit tumor growth or its activity in MET-dependent cancer models has not been described in the scientific literature.

Evaluation in Infectious Disease Models

No data have been published concerning the antibacterial or other antimicrobial activities of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in relevant infectious disease models.

Target Engagement and Biomarker Studies in Preclinical Systems

Without primary efficacy studies, there are consequently no reports on target engagement or biomarker modulation by 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in preclinical systems. These studies would typically follow initial findings of in vivo activity to confirm that the compound interacts with its intended biological target and elicits a measurable downstream effect.

Preclinical Metabolic Fate Studies (e.g., Microsomal Stability)

The metabolic fate of a drug candidate is a critical component of its preclinical evaluation, providing insights into its potential efficacy, safety, and pharmacokinetic profile. For the compound 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, understanding its metabolic stability and the routes of biotransformation is essential. This section details the general principles and methodologies of preclinical metabolic fate studies, with a focus on microsomal stability, in the context of the structural features of this specific molecule.

Principles of Metabolic Fate Studies

The liver is the primary organ responsible for drug metabolism, which is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion mttlab.euevotec.com.

For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, key structural features that are likely to influence its metabolism include the fluorinated pyridine (B92270) ring, the N-isobutyl group, and the secondary amine linkage. Fluorine substitution can significantly impact metabolic pathways. While the carbon-fluorine bond is strong, metabolic defluorination can occur, although fluorinated aromatic compounds are generally more resistant to this process than aliphatic ones researchgate.netacs.orgresearchgate.netacs.orgpfascentral.org. The presence of fluorine can also influence the acidity of nearby functional groups and the molecule's interaction with metabolic enzymes researchgate.netresearchgate.net.

The N-alkyl substituent is a common site for metabolic modification. N-dealkylation is a frequent metabolic pathway for N-alkyl aminopyridines oup.com. Additionally, oxidation of the alkyl chain can occur. The aminopyridine core itself can undergo various transformations, including N-oxidation and hydroxylation of the pyridine ring nih.gov.

Microsomal Stability Assays

An essential in vitro tool for predicting in vivo hepatic clearance is the microsomal stability assay. This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs mttlab.euevotec.comenamine.netcharnwooddiscovery.com. The stability of a compound in the presence of liver microsomes from different species (e.g., human, rat, mouse) can provide valuable data on inter-species differences in metabolism mttlab.euenamine.net.

The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes and a necessary cofactor, such as NADPH, which initiates the metabolic reactions mttlab.euevotec.comcharnwooddiscovery.com. Samples are collected at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enamine.netcharnwooddiscovery.com.

From the rate of disappearance of the parent compound, several key parameters can be determined:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of blood flow and other physiological factors.

These in vitro data are then used to predict in vivo pharmacokinetic parameters, such as hepatic clearance and bioavailability.

Expected Metabolic Profile of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine

While specific experimental data for 6-fluoro-N-(2-methylpropyl)pyridin-2-amine is not available in the public domain, a hypothetical metabolic profile can be postulated based on its structure and the metabolism of similar compounds.

Potential Phase I metabolic pathways could include:

N-dealkylation: Cleavage of the isobutyl group to yield 6-fluoropyridin-2-amine.

Hydroxylation of the isobutyl group: Oxidation at one of the carbon atoms of the isobutyl side chain.

Oxidation of the pyridine ring: Formation of N-oxides or hydroxypyridine derivatives.

Defluorination: While generally less common for aromatic fluorides, it remains a possibility.

These Phase I metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination from the body.

Illustrative Microsomal Stability Data

To illustrate the type of data generated from a microsomal stability assay, the following interactive table presents hypothetical results for 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in human and rat liver microsomes. It is crucial to note that this data is for illustrative purposes only and does not represent actual experimental results.

SpeciesTime (minutes)% Parent Compound Remaining
Human0100
585
1560
3035
4515
Rat0100
595
1580
3065
4550

From this illustrative data, one could calculate the half-life and intrinsic clearance. For instance, the faster depletion in human liver microsomes would suggest a higher intrinsic clearance and potentially a shorter half-life in humans compared to rats. Such findings are pivotal for interspecies scaling and predicting human pharmacokinetics.

Further detailed studies, including metabolite identification, would be necessary to fully characterize the metabolic fate of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine and to understand the specific enzymes involved in its biotransformation.

Advanced Analytical Methodologies for Structural Research of Pyridin 2 Amines

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's covalent framework. For pyridin-2-amine derivatives, it also offers critical insights into the supramolecular assembly, revealing how individual molecules interact and pack within the crystal lattice. mdpi.com

While the specific crystal structure of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine is not widely published, analysis of closely related compounds, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, provides a clear blueprint of the expected structural features. nih.gov In such crystals, the geometries are defined by specific dihedral angles between the pyridine (B92270) rings and the substituent groups. nih.gov

A crucial aspect of the crystallographic analysis of pyridin-2-amines is the characterization of non-covalent intermolecular interactions, which govern the crystal's stability and physical properties. mdpi.com These interactions typically include:

Hydrogen Bonding: The amine proton (N-H) is a strong hydrogen bond donor, readily interacting with acceptor atoms like the nitrogen of a neighboring pyridine ring (N-H···N). These interactions often lead to the formation of well-defined dimers or extended chains within the crystal structure. nih.gov

C-H···F and F···F Interactions: The presence of a fluorine atom introduces the possibility of weaker, yet structurally significant, interactions like C-H···F and F···F contacts. dtic.milacs.org These interactions, while subtle, can influence the molecular conformation and packing arrangement in the solid state. acs.orged.ac.uk

The data obtained from an X-ray diffraction experiment is extensive, providing a complete picture of the molecule's solid-state structure.

ParameterRepresentative Value for a Pyridin-2-amine Derivative
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 5-11 Å, c ≈ 11-23 Å, β ≈ 90-115°
N-H Bond Length ~0.9 Å
Pyridine C-N Bond ~1.34 Å
N-H···N H-Bond Distance ~2.1 - 2.2 Å
N···N H-Bond Distance ~3.0 - 3.1 Å
Dihedral Angle 80-85° (between aromatic rings in related structures)

Note: This table presents typical data ranges derived from published crystal structures of related pyridin-2-amine compounds for illustrative purposes. nih.govnih.gov

High-Resolution Mass Spectrometry and Chromatographic Techniques for Compound Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purification of the target compound from reaction mixtures and for assessing its purity. Once isolated, High-Resolution Mass Spectrometry (HRMS) is employed to determine the compound's elemental composition with high precision.

For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, HRMS can verify its molecular formula, C₉H₁₃FN₂, by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places. This allows for differentiation from other compounds with the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and subsequently breaks apart into smaller, characteristic fragment ions. The fragmentation of N-alkyl pyridin-2-amines is predictable and follows established chemical principles. researchgate.net For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, key fragmentation pathways would likely include:

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This would involve the loss of a propyl radical (•C₃H₇) from the isobutyl group, leading to a stable, resonance-delocalized cation.

Loss of the N-substituent: Cleavage of the N-C bond connecting the isobutyl group to the amine nitrogen would result in the formation of a 6-fluoropyridin-2-amine cation.

Ring Fragmentation: The fluoropyridine ring itself can undergo fragmentation, although this typically requires higher energy. rsc.org

IonDescriptionCalculated m/z ([M+H]⁺)
[C₉H₁₄FN₂]⁺ Molecular Ion (Protonated)169.1139
[C₆H₈FN₂]⁺ Loss of propene (C₃H₆) via rearrangement127.0669
[C₅H₅FN₂]⁺ Loss of isobutene (C₄H₈)112.0437
[C₅H₄FN]⁺ Loss of the isobutylamino group97.0350

Note: This table shows predicted m/z values for the protonated molecule and plausible fragment ions based on common fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct hydrogen environments and their neighboring atoms. For 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, the spectrum would show characteristic signals for the isobutyl group (a doublet for the two CH₃ groups, a multiplet for the CH, and a doublet for the N-CH₂), as well as distinct signals for the three protons on the aromatic ring. The coupling patterns of the aromatic protons are influenced by both adjacent protons and the fluorine atom, providing definitive information on their relative positions. The N-H proton typically appears as a broad signal. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. The target molecule would display nine distinct signals corresponding to its nine carbon atoms. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and are influenced by attached heteroatoms. For instance, the carbon atom bonded to fluorine (C-6) would show a large C-F coupling constant. mdpi.comnih.gov

¹⁹F NMR Spectroscopy: Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. wikipedia.org For this molecule, the ¹⁹F NMR spectrum would show a single primary signal, as there is only one fluorine atom. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-5 and H-4), confirming its position on the pyridine ring. fluorine1.ru The chemical shift is highly sensitive to the electronic environment. acs.org

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Coupling
Aromatic CH ¹H NMR6.5 - 8.0Doublet of doublets (dd), Triplet (t)
NH ¹H NMR4.5 - 6.0 (broad)Singlet (s)
N-CH₂ ¹H NMR~3.2Triplet (t) or Doublet (d)
CH ¹H NMR~2.0Multiplet (m)
CH₃ ¹H NMR~0.9Doublet (d)
Aromatic C ¹³C NMR105 - 165Signals show C-F coupling
C-F ¹³C NMR~160Doublet (d), ¹JCF ≈ 240 Hz
Aliphatic C ¹³C NMR20 - 55Singlets
Fluorine ¹⁹F NMR-70 to -90 (vs. CFCl₃)Multiplet (due to H-F coupling)

Note: The chemical shifts and coupling constants are estimated values based on data for structurally similar fluoropyridines and N-alkyl amines. fluorine1.rursc.orgspectrabase.com

Conclusion and Future Research Perspectives for 6 Fluoro N 2 Methylpropyl Pyridin 2 Amine

Summary of Key Academic Contributions and Remaining Research Gaps

Academic contributions directly focused on 6-fluoro-N-(2-methylpropyl)pyridin-2-amine are limited. However, the broader body of research on substituted pyridin-2-amines provides a foundational understanding. The introduction of a fluorine atom at the 6-position of the pyridine (B92270) ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Similarly, the N-alkylation of the amino group can modulate lipophilicity and target engagement.

A significant research gap exists in the specific biological characterization of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine. There is a lack of published data on its synthesis, spectroscopic characterization, and, most importantly, its pharmacological profile. Key unanswered questions include:

What are the optimal synthetic routes to produce this compound with high yield and purity?

What are its primary biological targets?

Does it exhibit any specific therapeutic potential, for instance, as an antimicrobial, antiviral, or CNS-acting agent, given the activities of related compounds?

What is its metabolic fate and pharmacokinetic profile?

Future academic endeavors should prioritize the synthesis and comprehensive biological screening of this compound to fill these fundamental knowledge gaps.

Emerging Therapeutic Applications and Target Discovery Trends

The pyridin-2-amine scaffold is a versatile pharmacophore found in drugs with diverse therapeutic applications. numberanalytics.com Derivatives have shown promise as antimicrobial, antiviral, and even anticancer agents. nih.govnih.gov For instance, certain N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective antibacterial activity. Furthermore, patents have been filed for pyridin-2-yl-methylamine derivatives for potential use as antidepressants and analgesics, and for imidazole (B134444) compounds containing a 6-fluoro-pyridin-2-amine moiety for the treatment of neurodegenerative disorders. google.comgoogle.com

Given these precedents, 6-fluoro-N-(2-methylpropyl)pyridin-2-amine could be investigated for a range of therapeutic applications. Target discovery efforts could focus on enzymes and receptors where the pyridin-2-amine core is known to be active. High-throughput screening against a panel of kinases, proteases, and G-protein coupled receptors could unveil novel biological activities.

Potential Therapeutic Area Rationale based on Related Compounds
Antimicrobial Pyridine derivatives have shown broad-spectrum antimicrobial activity. nih.gov
Antiviral The pyridine scaffold is present in several antiviral medications.
Neurodegenerative Disorders A patent for a related compound suggests potential in this area. google.com
Analgesia/Antidepressant Pyridin-2-yl-methylamine derivatives have been explored for these indications. google.com

Advancements in Synthetic Chemistry for Pyridin-2-amine Scaffolds

The synthesis of substituted pyridin-2-amines has been an area of active research, with numerous methods developed to functionalize the pyridine ring and the amino group. The preparation of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine would likely involve the amination of a 2,6-difluoropyridine (B73466) or a related halosubstituted pyridine.

Recent advancements in synthetic chemistry that are relevant to the synthesis of this compound include:

Palladium-catalyzed Buchwald-Hartwig amination: This has become a standard and efficient method for the N-arylation and N-alkylation of amines, including the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines. nih.gov

Nucleophilic aromatic substitution (SNAr): The reaction of 2-fluoropyridines with amines is a direct approach to forming the C-N bond. researchgate.netnih.gov The reactivity of the fluorine atom facilitates this substitution.

Late-stage functionalization: Techniques for the direct C-H fluorination of pyridines offer a novel way to introduce fluorine into the scaffold at a later stage of the synthesis. nih.gov

These advanced synthetic methodologies provide a robust toolkit for the efficient and versatile production of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine and a library of its analogs for structure-activity relationship (SAR) studies.

Synthetic Method Application to 6-fluoro-N-(2-methylpropyl)pyridin-2-amine
Buchwald-Hartwig AminationCoupling of 2-bromo-6-fluoropyridine (B132718) with isobutylamine.
Nucleophilic Aromatic SubstitutionReaction of 2,6-difluoropyridine with isobutylamine. researchgate.netnih.gov
C-H FluorinationDirect fluorination of N-isobutylpyridin-2-amine. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of novel therapeutic agents. For a compound like 6-fluoro-N-(2-methylpropyl)pyridin-2-amine, where empirical data is scarce, computational approaches can be particularly valuable.

AI and ML can contribute in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data on pyridin-2-amine derivatives to predict the potential biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine.

Virtual Screening: Large virtual libraries of compounds, including novel pyridin-2-amine derivatives, can be screened against biological targets of interest to identify potential hits.

De Novo Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of pyridin-2-amine derivatives with enhanced efficacy and safety profiles.

Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic routes for the target compound and its analogs.

By leveraging these computational tools, researchers can prioritize the synthesis and testing of the most promising candidates, thereby saving time and resources in the early stages of drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-fluoro-N-(2-methylpropyl)pyridin-2-amine in a laboratory setting?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS). A high-yield approach involves reacting 2,6-difluoropyridine with 2-methylpropylamine under reflux in a polar aprotic solvent (e.g., THF or DMF) with a base such as NaH or K₂CO₃. This method, adapted from fluoropyridine derivative synthesis, achieves yields >70% under optimized conditions .
  • Alternative Route : Fluorination of pre-functionalized pyridine intermediates (e.g., using pentafluoropyridine and sodium azide followed by alkylation) may also be viable, though yields may vary (31–81% reported for analogous compounds) .

Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldEvidence Source
NAS with 2-methylpropylamine2,6-difluoropyridine, NaH, THF, reflux>70%
Fluorination + alkylationPentafluoropyridine, NaNH₂, alkyl halide31–81%

Q. Which analytical techniques are most reliable for confirming the structure and purity of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR and ¹⁹F NMR to confirm substituent positions and fluorine integration. For example, the ¹⁹F NMR signal for the fluorine atom at the 6-position typically appears at δ -110 to -120 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm. A purity threshold of ≥95% is standard for research-grade compounds .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can confirm the molecular ion peak (expected m/z: 196.2 [M+H]⁺) .

Q. How should 6-fluoro-N-(2-methylpropyl)pyridin-2-amine be stored to ensure stability?

  • Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis or degradation. Avoid exposure to moisture, as fluorinated pyridines are sensitive to nucleophilic attack .
  • Note : Vapor pressure and solubility data for analogous compounds (e.g., isobutyl acetate: vapor pressure 13 mm Hg at 20°C) suggest handling in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers optimize low yields in the NAS synthesis of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine?

  • Catalytic Enhancements : Introduce Pd(OAc)₂ or Xantphos as catalysts to improve coupling efficiency, as demonstrated in related fluoropyridine syntheses (yield increased from 22% to >60% in some cases) .
  • Solvent and Temperature Optimization : Replace THF with DMF to enhance reaction kinetics. Elevated temperatures (80–100°C) may accelerate substitution but require careful monitoring to avoid side reactions .

Q. If NMR data shows unexpected peaks, how should structural ambiguities be resolved?

  • 2D NMR Techniques : Perform COSY or NOESY to assign coupling patterns and distinguish regioisomers. For example, cross-peaks in COSY can clarify proximity between the fluorine and methylpropyl groups .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. This approach resolved discrepancies in fluoropyridine derivatives .

Q. What strategies are effective for evaluating the compound’s bioactivity in kinase inhibition assays?

  • In Vitro Kinase Profiling : Dissolve the compound in DMSO (10 mM stock) and test against TrkA or CSF1R kinases at concentrations ≤10 µM. Monitor inhibition via fluorescence-based assays, referencing protocols for structurally similar inhibitors .
  • Dose-Response Analysis : Generate IC₅₀ curves using serial dilutions (0.1–100 µM). Include positive controls (e.g., KRC-108 for TrkA ) to validate assay conditions.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., TrkA kinase). Focus on hydrogen bonding between the amine group and catalytic residues (e.g., Asp 753 in TrkA) .
  • ADMET Prediction : Employ QSAR models to estimate pharmacokinetic properties (e.g., logP = 2.1, predicted using PubChem data ).

Contradictions and Mitigation Strategies

  • Synthesis Yield Variability : Low yields in NAS (e.g., 22% vs. >70% ) may stem from differences in base strength (t-BuONa vs. NaH) or solvent polarity. Systematic screening of bases/solvents is recommended.
  • Fluorine Chemical Shift Discrepancies : ¹⁹F NMR shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d6). Always report solvent conditions when comparing data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.